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Compound Name: 4-Bromo-2-pentene

Cat. No.: B158656 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Bromo-2-pentene (CAS No. 1809-26-3) is a versatile bifunctional reagent in organic

synthesis. Its structure, featuring both an allylic bromide and a double bond, allows for a

diverse range of chemical transformations, making it a valuable building block for the synthesis

of complex organic molecules, including pharmaceuticals, agrochemicals, and specialty

chemicals.[1] The allylic position of the bromine atom enhances its reactivity towards

nucleophilic substitution, while the double bond provides a site for electrophilic addition and

other transformations. This document provides detailed application notes and experimental

protocols for the use of 4-bromo-2-pentene in various synthetic applications.

Chemical Properties and Reactivity
4-Bromo-2-pentene is a five-carbon chain with a bromine atom at the fourth position and a

double bond between the second and third carbons. This arrangement makes it a reactive

alkylating agent. The key reactive sites are the electrophilic carbon attached to the bromine and

the nucleophilic double bond.

Key Features:

Allylic Halide: The carbon-bromine bond is activated by the adjacent double bond, making it

an excellent substrate for SN2 reactions with a wide range of nucleophiles.
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Alkene Moiety: The double bond can participate in various addition reactions and can be a

handle for further functionalization.

Grignard Reagent Formation: The bromine atom allows for the formation of the

corresponding Grignard reagent, pent-3-en-2-ylmagnesium bromide, a versatile nucleophile

for carbon-carbon bond formation.

Applications in Organic Synthesis
4-bromo-2-pentene is a precursor for a variety of functional groups and molecular scaffolds.

The following sections detail its primary applications with generalized reaction schemes and

specific experimental protocols.

Nucleophilic Substitution Reactions
The high reactivity of the allylic bromide in 4-bromo-2-pentene makes it an ideal substrate for

SN2 reactions with various nucleophiles.

A general workflow for a typical nucleophilic substitution reaction is outlined below:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b158656?utm_src=pdf-body
https://www.benchchem.com/product/b158656?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup

Reaction

Work-up and Purification

Nucleophile (e.g., Phenol, Thiol, Amine)

Dissolve in appropriate solvent (e.g., DMF, Acetone, THF)

Base (e.g., K2CO3, NaH, Et3N)

Add 4-bromo-2-pentene

Heat to appropriate temperature
(e.g., 50-80 °C)

Monitor reaction by TLC

Quench reaction

Extract with organic solvent

Dry organic layer

Purify by column chromatography or distillation

Isolated Product

Click to download full resolution via product page

Caption: General workflow for nucleophilic substitution reactions.
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The reaction of 4-bromo-2-pentene with alkoxides or phenoxides provides a straightforward

route to pentenyl ethers. These ethers are found in various natural products and can serve as

intermediates in the synthesis of more complex molecules.

General Reaction:

R-OH + Base → R-O⁻ R-O⁻ + CH₃CH=CHCH(Br)CH₃ → R-O-CH(CH₃)CH=CHCH₃ + Br⁻

Reactant
(Alcohol/Ph
enol)

Base Solvent
Temperatur
e (°C)

Time (h) Yield (%)

Phenol K₂CO₃ Acetone 55 12 ~85

Ethanol NaH THF 25 6 ~70

p-Cresol KOH Ethanol/H₂O Reflux 4 ~80

Experimental Protocol: Synthesis of 1-(pent-3-en-2-yloxy)benzene

Reaction Setup: To a solution of phenol (1.0 g, 10.6 mmol) in acetone (50 mL) in a 100 mL

round-bottom flask, add anhydrous potassium carbonate (2.2 g, 15.9 mmol).

Addition of Alkylating Agent: Add 4-bromo-2-pentene (1.7 g, 11.7 mmol) dropwise to the

stirred suspension.

Reaction: Heat the reaction mixture to 55 °C and maintain for 12 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Work-up: After completion, filter the reaction mixture to remove the inorganic salts.

Evaporate the solvent from the filtrate under reduced pressure.

Purification: Dissolve the residue in diethyl ether (50 mL) and wash with 1M NaOH solution

(2 x 20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate

and concentrate in vacuo. Purify the crude product by column chromatography on silica gel

(eluent: hexane/ethyl acetate 9:1) to afford the pure ether.
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Thioethers, or sulfides, are important functional groups in medicinal chemistry. 4-Bromo-2-
pentene readily reacts with thiols or their corresponding thiolates to produce pentenyl

thioethers.

General Reaction:

R-SH + Base → R-S⁻ R-S⁻ + CH₃CH=CHCH(Br)CH₃ → R-S-CH(CH₃)CH=CHCH₃ + Br⁻

Reactant
(Thiol)

Base Solvent
Temperatur
e (°C)

Time (h) Yield (%)

Thiophenol Et₃N THF 25 4 ~90

Benzyl

mercaptan
NaH DMF 0 to 25 3 ~85

Experimental Protocol: Synthesis of (pent-3-en-2-yl)(phenyl)sulfane

Reaction Setup: In a 50 mL flask, dissolve thiophenol (1.0 g, 9.1 mmol) in anhydrous THF

(20 mL). Add triethylamine (1.1 g, 10.9 mmol).

Addition of Alkylating Agent: Add 4-bromo-2-pentene (1.5 g, 10.0 mmol) to the solution at

room temperature.

Reaction: Stir the reaction mixture at room temperature for 4 hours.

Work-up: Remove the triethylammonium bromide salt by filtration. Concentrate the filtrate

under reduced pressure.

Purification: Purify the residue by column chromatography on silica gel (eluent: hexane) to

yield the desired thioether.

Alkylation of primary or secondary amines with 4-bromo-2-pentene provides access to N-

pentenyl amines, which are valuable intermediates in the synthesis of nitrogen-containing

heterocycles and other bioactive molecules.

General Reaction:
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R₂NH + Base → R₂N⁻ (or direct reaction) R₂NH + CH₃CH=CHCH(Br)CH₃ → R₂N-

CH(CH₃)CH=CHCH₃ + HBr

Reactant
(Amine)

Base Solvent
Temperatur
e (°C)

Time (h) Yield (%)

Aniline K₂CO₃ Acetonitrile 80 16 ~75

Piperidine - Ethanol Reflux 8 ~80

Experimental Protocol: Synthesis of N-(pent-3-en-2-yl)aniline

Reaction Setup: Combine aniline (1.0 g, 10.7 mmol), 4-bromo-2-pentene (1.7 g, 11.4

mmol), and potassium carbonate (2.2 g, 16.1 mmol) in acetonitrile (30 mL) in a sealed tube.

Reaction: Heat the mixture to 80 °C for 16 hours.

Work-up: Cool the reaction mixture to room temperature and filter off the solids. Concentrate

the filtrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel (eluent:

hexane/ethyl acetate 95:5) to obtain N-(pent-3-en-2-yl)aniline.

Grignard Reagent Formation and Reactions
4-Bromo-2-pentene can be converted to its corresponding Grignard reagent, pent-3-en-2-

ylmagnesium bromide. This organometallic reagent is a potent nucleophile and can react with a

variety of electrophiles to form new carbon-carbon bonds.

The logical flow for the formation and reaction of the Grignard reagent is depicted below:
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4-Bromo-2-pentene

Pent-3-en-2-ylmagnesium bromideMagnesium turnings

Anhydrous Ether (e.g., THF, Et2O)

C-C Coupled Product
Electrophile

(e.g., Aldehyde, Ketone, CO2)

Click to download full resolution via product page

Caption: Formation and reaction of the Grignard reagent.

General Reaction:

CH₃CH=CHCH(Br)CH₃ + Mg → CH₃CH=CHCH(MgBr)CH₃ CH₃CH=CHCH(MgBr)CH₃ + E⁺ →

CH₃CH=CHCH(E)CH₃

Experimental Protocol: Synthesis of 4,5-dimethyl-2,6-octadiene

This reaction is a coupling of the Grignard reagent with another molecule of 4-bromo-2-
pentene.

Grignard Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a

dropping funnel, and a magnetic stirrer, place magnesium turnings (0.3 g, 12.5 mmol) in

anhydrous diethyl ether (10 mL). Add a small crystal of iodine to initiate the reaction. Add a

solution of 4-bromo-2-pentene (1.5 g, 10 mmol) in anhydrous diethyl ether (20 mL)

dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 1

hour.

Coupling Reaction: Cool the Grignard solution to 0 °C. Add a solution of 4-bromo-2-pentene
(1.5 g, 10 mmol) in anhydrous diethyl ether (10 mL) dropwise.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride

solution. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic
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layers, wash with brine, and dry over anhydrous sodium sulfate.

Purification: Remove the solvent by rotary evaporation and purify the residue by distillation to

obtain 4,5-dimethyl-2,6-octadiene.

Electrophile Product Yield (%)

Acetone 2,3-dimethylhex-4-en-2-ol ~65

Benzaldehyde
1-phenyl-2-methylpent-3-en-1-

ol
~70

CO₂ then H₃O⁺ 2-methylpent-3-enoic acid ~60

Conclusion
4-Bromo-2-pentene is a valuable and versatile reagent in organic synthesis. Its ability to

undergo a wide range of transformations, including nucleophilic substitutions and Grignard

reactions, makes it a key building block for the construction of diverse and complex molecular

architectures. The protocols provided herein offer a starting point for the exploration of its

synthetic utility in various research and development settings. Careful consideration of reaction

conditions is crucial for achieving high yields and selectivity in these transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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